1-O-tert-butyl 2-O,4-O-diethyl azetidine-1,2,4-tricarboxylate is a heterocyclic compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. Its molecular formula is C14H23NO6, and it has a molecular weight of 301.34 g/mol. This compound is notable for its unique structural features, including tert-butyl and diethyl substituents that influence its chemical behavior and potential applications in various fields.
This compound can be synthesized through several organic chemistry techniques, typically involving multi-step reactions that include cyclization processes. It is classified under tricarboxylate esters due to the presence of three carboxylate groups in its structure. The synthesis of 1-O-tert-butyl 2-O,4-O-diethyl azetidine-1,2,4-tricarboxylate generally requires controlled conditions to optimize yield and purity.
The synthesis of 1-O-tert-butyl 2-O,4-O-diethyl azetidine-1,2,4-tricarboxylate often involves the following steps:
1-O-tert-butyl 2-O,4-O-diethyl azetidine-1,2,4-tricarboxylate features a unique molecular structure characterized by:
| Property | Value |
|---|---|
| Molecular Formula | C14H23NO6 |
| Molecular Weight | 301.34 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O,4-O-diethyl azetidine-1,2,4-tricarboxylate |
| InChI | InChI=1S/C14H23NO6/c1-6-19-11(16)9-8-10(12(17)20-7-2)15(9)13(18)21-14(3,4)5/h9-10H,6-8H2,1-5H3 |
| InChI Key | HWUJJICITUTJRX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CC(N1C(=O)OC(C)(C)C)C(=O)OCC |
1-O-tert-butyl 2-O,4-O-diethyl azetidine-1,2,4-tricarboxylate can undergo several types of chemical reactions:
The specific reaction pathways depend on the functional groups present and the conditions applied. For example:
The mechanism of action for 1-O-tert-butyl 2-O,4-O-diethyl azetidine-1,2,4-tricarboxylate involves its interaction with biological targets such as enzymes or receptors. The compound can modulate the activity of these targets by forming stable complexes that alter their function. This mechanism may vary depending on the specific application but generally involves biochemical pathways influenced by the compound's structural features.
The physical properties of 1-O-tert-butyl 2-O,4-O-diethyl azetidine-1,2,4-tricarboxylate are essential for understanding its behavior in various environments:
The chemical properties include stability under various conditions and reactivity with common reagents:
1-O-tert-butyl 2-O,4-O-diethyl azetidine-1,2,4-tricarboxylate has several scientific applications:
CAS No.: 1319-31-9
CAS No.: 81678-18-4
CAS No.: 133798-12-6
CAS No.: 197787-20-5